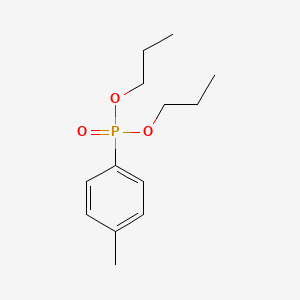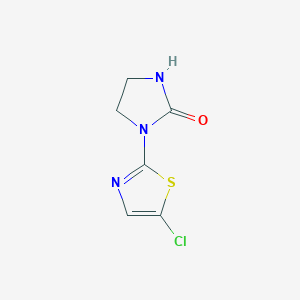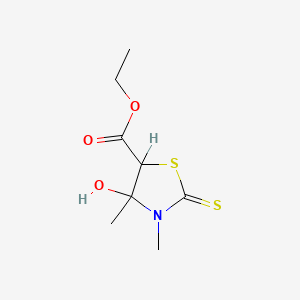
3,4-Dimethyl-4-hydroxy-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethyl-4-hydroxy-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-4-hydroxy-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester typically involves the reaction of ethyl 3-chloro-3-(alkylimino)-2-oxopropanoate with 1-alkyl-3-arylthioureas in acetonitrile at room temperature. This one-pot synthesis method affords various derivatives in good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to improve yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and green chemistry principles are often employed to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethyl-4-hydroxy-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve mild temperatures and solvents such as acetonitrile or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various thiazolidine derivatives with different functional groups .
Applications De Recherche Scientifique
3,4-Dimethyl-4-hydroxy-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential anticancer, antimicrobial, and anti-inflammatory activities, making it a valuable scaffold for drug development.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: The compound’s diverse biological activities make it a useful tool for studying various biochemical pathways and mechanisms.
Industrial Applications: Its unique chemical properties enable its use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,4-Dimethyl-4-hydroxy-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The presence of the thiazolidine ring and the thioxo group allows the compound to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3,4-Dimethyl-4-hydroxy-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester include:
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Thiazolidine-2-thione: Exhibits antimicrobial and anticancer activities.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxy and thioxo groups enhances its potential for diverse applications in medicinal chemistry and organic synthesis .
Propriétés
Numéro CAS |
23509-63-9 |
|---|---|
Formule moléculaire |
C8H13NO3S2 |
Poids moléculaire |
235.3 g/mol |
Nom IUPAC |
ethyl 4-hydroxy-3,4-dimethyl-2-sulfanylidene-1,3-thiazolidine-5-carboxylate |
InChI |
InChI=1S/C8H13NO3S2/c1-4-12-6(10)5-8(2,11)9(3)7(13)14-5/h5,11H,4H2,1-3H3 |
Clé InChI |
DOJFITTUVHSVNO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C(N(C(=S)S1)C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


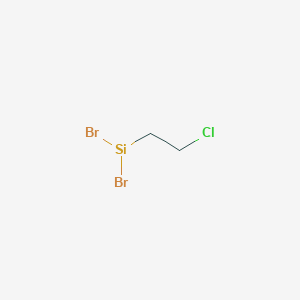
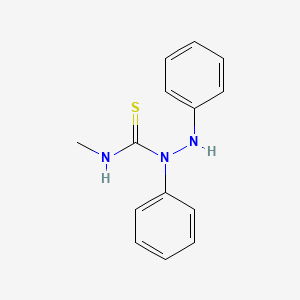
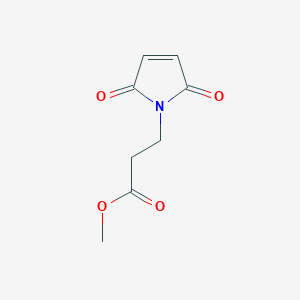
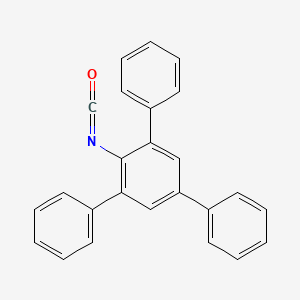
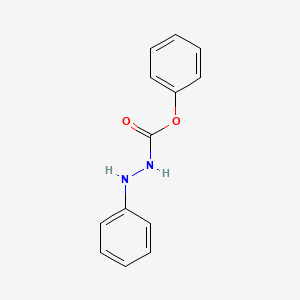

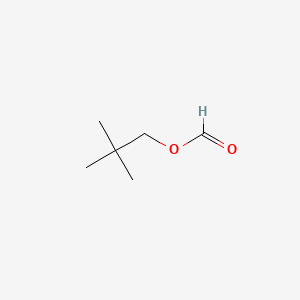
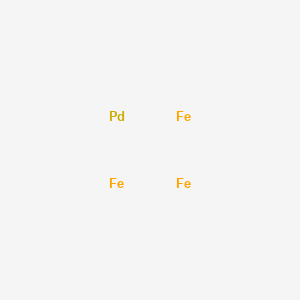

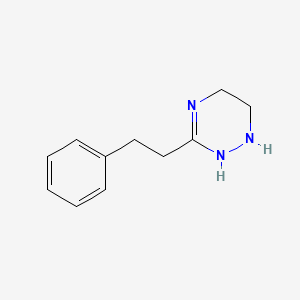
![1-Naphthalenesulfonic acid, 4-[(4-hydroxy-1-naphthalenyl)azo]-](/img/structure/B14709621.png)
